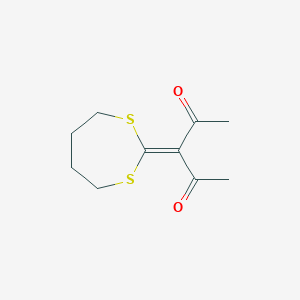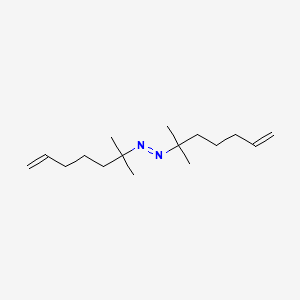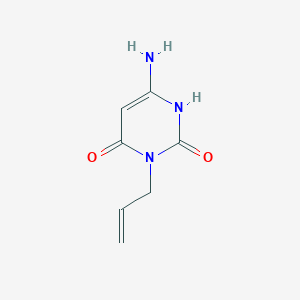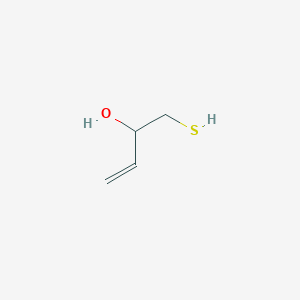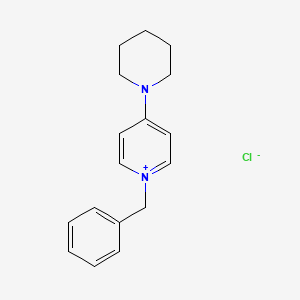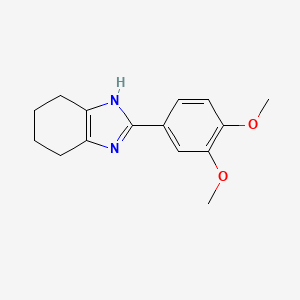
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class This compound is characterized by the presence of a benzimidazole ring fused with a tetrahydro ring and substituted with a 3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole typically involves the condensation of 3,4-dimethoxyaniline with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. One common method involves the use of 3,4-dimethoxybenzaldehyde and o-phenylenediamine in the presence of a catalyst such as polyphosphoric acid or acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, alkylated, or sulfonylated derivatives.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties and applications.
Bevantolol: A beta-1 adrenoceptor antagonist with structural similarities and therapeutic uses in treating angina pectoris and hypertension
Uniqueness
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole is unique due to its fused benzimidazole-tetrahydro ring system and the presence of the 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
131167-84-5 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole |
InChI |
InChI=1S/C15H18N2O2/c1-18-13-8-7-10(9-14(13)19-2)15-16-11-5-3-4-6-12(11)17-15/h7-9H,3-6H2,1-2H3,(H,16,17) |
InChIキー |
IMKJNHDEIKSQKX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)CCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


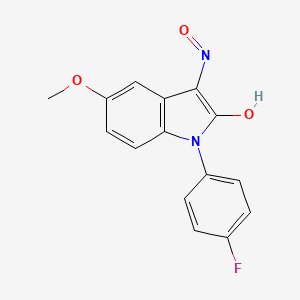
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
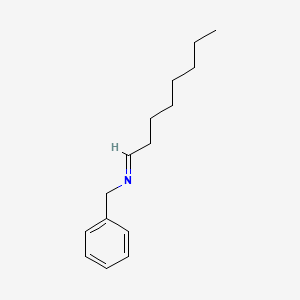
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
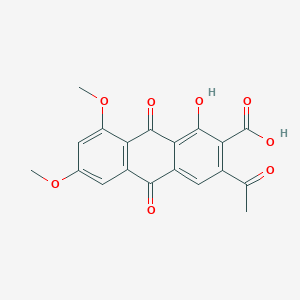
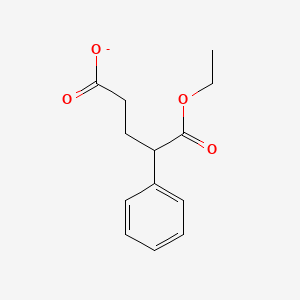
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)
